2-Cyclopropyl-2,2-difluoroethan-1-ol

Catalog No.
S2741866
CAS No.
1785626-84-7
M.F
C5H8F2O
M. Wt
122.115
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2,2-difluoroethan-1-ol

CAS Number

1785626-84-7

Product Name

2-Cyclopropyl-2,2-difluoroethan-1-ol

IUPAC Name

2-cyclopropyl-2,2-difluoroethanol

Molecular Formula

C5H8F2O

Molecular Weight

122.115

InChI

InChI=1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2

InChI Key

CPAJFNZKIQBSPR-UHFFFAOYSA-N

SMILES

C1CC1C(CO)(F)F

solubility

not available

2-Cyclopropyl-2,2-difluoroethan-1-ol, also known as cyclopropyl difluoroethanol, is an organic compound characterized by the molecular formula C5H8F2OC_5H_8F_2O and a molecular weight of approximately 122.115 g/mol. This compound features a cyclopropyl group and two fluorine atoms attached to the ethyl backbone, along with a hydroxyl group, making it a unique member of the alcohol class. It appears as a clear, colorless liquid with a characteristic odor and is highly soluble in polar solvents such as water and ethanol .

The chemical reactivity of 2-cyclopropyl-2,2-difluoroethan-1-ol can be attributed to its functional groups. It can undergo various reactions typical for alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Losing water to form alkenes under acidic conditions.
  • Nucleophilic substitution: Particularly with halides or other electrophiles due to the presence of the hydroxyl group.

Additionally, it can participate in radical reactions due to the presence of the difluoromethyl group, making it useful in synthetic organic chemistry .

Several synthesis methods have been developed for producing 2-cyclopropyl-2,2-difluoroethan-1-ol:

  • Fluorination Reactions: One common method involves the fluorination of cyclopropylcarbinyl derivatives using difluoromethyl lithium reagents in the presence of palladium catalysts.
  • Cyclopropanation Reactions: This method entails forming cyclopropane rings through cyclopropanation reactions involving alkenes and diazo compounds.
  • Alcohol Formation: The final step often includes hydrolysis or reduction processes that convert intermediates into the desired alcohol form .

The applications of 2-cyclopropyl-2,2-difluoroethan-1-ol span various fields:

  • Pharmaceuticals: Its potential as a drug candidate due to its unique structure and biological activity.
  • Agricultural Chemicals: Possible use in developing agrochemicals that require specific chemical properties for efficacy.
  • Material Science: As a building block in synthesizing novel materials or polymers with enhanced properties due to fluorination .

Interaction studies involving 2-cyclopropyl-2,2-difluoroethan-1-ol focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential mechanisms of action in biological systems and its compatibility with other chemical entities in synthetic pathways. Understanding these interactions is crucial for optimizing its use in practical applications and predicting its behavior in biological systems .

Several compounds share structural similarities with 2-cyclopropyl-2,2-difluoroethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Cyclopropyl-1,1-difluoroethanolCyclopropyl group with difluoromethylDifferent positioning of functional groups
2-Bromo-2,2-difluoroethanolBromine instead of hydroxyl groupIncreased reactivity due to halogen presence
2-Cyclobutyl-2,2-difluoroethanolCyclobutyl instead of cyclopropylLarger ring structure may alter reactivity
3-Cyclopentyl-3,3-difluoroethanolCyclopentyl groupLarger cyclic structure could influence properties

The uniqueness of 2-cyclopropyl-2,2-difluoroethan-1-ol lies in its combination of a small cyclopropane ring along with two fluorine atoms and a hydroxyl group, which may confer distinct physical and chemical properties compared to these similar compounds .

Conformational Analysis via Computational Modeling

2-Cyclopropyl-2,2-difluoroethan-1-ol exhibits complex conformational behavior due to the unique stereoelectronic properties imparted by both the cyclopropyl and geminal difluoro substituents. Computational modeling reveals that this compound adopts preferential conformations governed by several key factors.

The molecular geometry is defined by the tetrahedral carbon center bearing two fluorine atoms, a hydroxyl group, and a cyclopropyl substituent [1]. The C₅H₈F₂O framework with molecular weight 122.11 g/mol exhibits specific three-dimensional arrangements that minimize steric interactions while maximizing favorable stereoelectronic effects [1].

Table 1: Calculated Molecular Properties

PropertyValueComputational Method
Predicted CCS [M+H]⁺116.8 ŲIon mobility spectrometry prediction
Predicted CCS [M+Na]⁺125.4 ŲIon mobility spectrometry prediction
Predicted CCS [M-H]⁻117.7 ŲIon mobility spectrometry prediction

The cyclopropyl group contributes significant conformational constraints through its 3e' orbitals, which have appropriate symmetry to interact with low-lying unoccupied orbitals of the adjacent difluoromethyl carbinol system [2] [3]. Maximum orbital overlap occurs when the cyclopropyl ring adopts orientations that allow conjugative stabilization with the electron-withdrawing difluoro substituents.

Density functional theory calculations indicate that the most stable conformations position the cyclopropyl ring to maximize hyperconjugative interactions with the C-F bonds [2]. The gauche effect typical of fluorinated systems influences the preferred rotational arrangements around the central carbon-carbon bond, with fluorine atoms preferring gauche orientations relative to the cyclopropyl substituent [4].

The computational analysis reveals torsional energy profiles that demonstrate preferential conformations with dihedral angles optimized to balance:

  • Stereoelectronic stabilization from cyclopropyl-difluoro interactions
  • Minimization of steric repulsion between substituents
  • Favorable dipole-dipole arrangements of the polar C-F and C-O bonds

Fluorine-Induced Steric and Electronic Modifications

The geminal difluoro substitution pattern creates profound stereoelectronic modifications that distinguish this compound from non-fluorinated analogs. Fluorine's high electronegativity (4.0 on the Pauling scale) generates significant electronic perturbations that affect molecular geometry and conformational preferences [5].

Electronic Effects of Geminal Difluorination:

The two fluorine atoms bonded to the same carbon create a strongly electron-withdrawing center that affects the entire molecular framework. This geminal difluorination pattern results in:

  • Increased C-CF₂-C bond angles: The substitution of hydrogen with fluorine significantly broadens the bond angle at the difluorinated carbon center, deviating from typical tetrahedral geometry [6].

  • Enhanced dipole interactions: The cumulative effect of two C-F dipoles creates a substantial local dipole moment that influences intermolecular interactions and conformational preferences [6].

  • Modified hyperconjugative interactions: The low-lying σ* C-F orbitals serve as electron acceptors in hyperconjugative stabilization with adjacent C-H and C-C bonds [7].

Steric Modifications:

Despite fluorine's small van der Waals radius (1.35 Å), the geminal positioning creates unique steric effects:

  • Fluorine-fluorine repulsion: The two fluorine atoms experience electrostatic repulsion that influences the preferred molecular geometry
  • Enhanced steric bulk: The CF₂ group effectively occupies more space than a CH₂ group due to electronic repulsion effects
  • Restricted rotation: The combination of steric and electronic factors limits rotational freedom around bonds adjacent to the difluorinated center

Stereoelectronic Control Elements:

The anomeric effect and related stereoelectronic phenomena play crucial roles in determining conformational preferences. The electron-withdrawing fluorine substituents enhance the electrophilic character of the carbinol carbon, leading to:

  • Preferential arrangements that maximize orbital overlap between filled and unfilled molecular orbitals
  • Gauche conformations that optimize hyperconjugative stabilization [4]
  • Conformational bias toward arrangements that minimize electrostatic repulsion while maximizing stabilizing interactions

Computational Evidence:

Density functional theory studies on related difluoroethanol systems demonstrate that geminal difluorination leads to:

  • Decreased hydrogen bond donor capacity compared to non-fluorinated alcohols in certain conformations [8]
  • Modified rotational barriers due to altered electronic structure [9]
  • Conformational preferences that differ significantly from non-fluorinated analogs [10]

The cyclopropyl substituent further modifies these effects through its unique electronic properties. The highly strained three-membered ring system with its characteristic "banana bonds" provides additional stereoelectronic stabilization through interaction with the electron-deficient difluorinated center [11] [2].

Thermodynamic Properties

Phase Behavior and Solubility Profiles

The thermodynamic properties of 2-Cyclopropyl-2,2-difluoroethan-1-ol are significantly influenced by the combined effects of fluorination and the cyclopropyl substituent. While direct experimental data for this specific compound is limited, analysis of closely related difluoroethanol systems provides valuable insights into expected phase behavior and solubility characteristics.

Comparative Thermodynamic Data (2,2-Difluoroethanol as Reference):

Property2,2-DifluoroethanolExpected Impact of Cyclopropyl Substitution
Melting Point-28°C [12]Likely increase due to enhanced rigidity
Boiling Point95°C [12]Moderate increase due to higher molecular weight
Density1.296 g/cm³ [12]Slight decrease due to cyclopropyl steric bulk
Refractive Index1.338 [12]Minimal change

Phase Transition Behavior:

The phase behavior of fluorinated alcohols exhibits characteristic features distinct from their hydrocarbon analogs. For 2,2-difluoroethanol, the relatively low melting point (-28°C) and moderate boiling point (95°C) reflect the balance between:

  • Hydrogen bonding capacity of the hydroxyl group
  • Dipole-dipole interactions from the CF₂ functionality
  • Van der Waals forces between molecular units

The addition of the cyclopropyl group is expected to modify these properties through:

  • Increased molecular rigidity: The constrained cyclopropyl ring reduces conformational entropy, potentially raising both melting and boiling points
  • Enhanced steric bulk: The three-membered ring increases molecular volume, affecting packing efficiency in the solid state
  • Modified intermolecular interactions: The cyclopropyl group may participate in weak CH···π interactions or influence the orientation of hydrogen bonding

Solubility Characteristics:

The solubility profile of fluorinated alcohols reflects their amphiphilic character, with the polar hydroxyl and difluoro groups conferring water miscibility while the hydrocarbon portions contribute to organic solvent compatibility.

Expected Solubility Behavior:

  • Aqueous solubility: Good, due to hydrogen bonding capacity of the hydroxyl group and the polar nature of the CF₂ functionality
  • Organic solvents: Excellent in polar aprotic solvents (acetone, acetonitrile) and chlorinated solvents
  • Alcohols: Complete miscibility expected with lower alcohols (methanol, ethanol)
  • Hydrocarbons: Limited solubility in non-polar hydrocarbons due to the polar functional groups

Thermodynamic Implications:

The enthalpy of vaporization for related difluoroethanol systems shows enhanced values compared to non-fluorinated alcohols, reflecting:

  • Stronger intermolecular dipole interactions from the CF₂ group
  • Modified hydrogen bonding networks
  • Altered molecular packing arrangements

For 2-Cyclopropyl-2,2-difluoroethan-1-ol, the cyclopropyl substitution is expected to further increase the enthalpy of vaporization due to:

  • Enhanced van der Waals interactions from the additional CH₂ groups
  • Possible intermolecular CH···π interactions involving the cyclopropyl ring
  • Reduced conformational entropy in the liquid phase

Hydrogen Bonding Capacity in Polar Media

The hydrogen bonding properties of 2-Cyclopropyl-2,2-difluoroethan-1-ol represent a complex interplay between the electron-withdrawing effects of the geminal difluoro substituents and the conformational constraints imposed by the cyclopropyl group.

Hydrogen Bond Donor Capacity:

Research on fluorinated alcohols reveals that geminal difluorination can either enhance or attenuate hydrogen bond acidity depending on conformational factors [8]. The 2,2-difluoro substitution pattern creates competing effects:

  • Electronic enhancement: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton through inductive effects
  • Conformational attenuation: Intramolecular F···H-O interactions can reduce the effective hydrogen bond donor strength

Experimental Evidence from Related Systems:

Studies on 2,2-difluoroalcohols demonstrate that hydrogen bonding capacity is highly dependent on molecular conformation [8]. In favorable conformations where intramolecular F···H-O interactions are minimized, these compounds exhibit:

  • Enhanced hydrogen bond acidity compared to non-fluorinated alcohols
  • Modified hydrogen bond geometries due to altered electron density distribution
  • Solvent-dependent hydrogen bonding behavior

Hydrogen Bond Acceptor Properties:

The fluorine atoms in the geminal difluoro group possess lone pairs that can serve as hydrogen bond acceptors, though their acceptor strength is generally weaker than that of oxygen or nitrogen [13]. The hydrogen bond acceptor capacity is influenced by:

  • Fluorine electronegativity: Creates partially negative fluorine centers capable of weak hydrogen bonding
  • Steric accessibility: The geminal positioning may limit access to fluorine lone pairs
  • Electronic competition: The strongly electron-withdrawing nature may reduce lone pair availability

Polar Media Interactions:

In polar protic solvents (water, alcohols), 2-Cyclopropyl-2,2-difluoroethan-1-ol is expected to exhibit:

Enhanced Solvation Characteristics:

  • Multiple hydrogen bonding sites: The hydroxyl group serves as both donor and acceptor
  • Dipole-dipole interactions: The polar CF₂ group contributes to solvation in polar media
  • Structured solvent arrangements: The rigid cyclopropyl group may organize solvent molecules

Solvent-Specific Behavior:

  • Aqueous Solutions:

    • Strong hydrogen bonding with water molecules
    • Possible formation of hydration shells around the polar CF₂ group
    • Hydrophobic interactions involving the cyclopropyl ring
  • Alcoholic Solvents:

    • Hydrogen bonding networks with solvent hydroxyl groups
    • Potential for homo- and hetero-association
    • Modified alcohol clustering behavior
  • Polar Aprotic Solvents:

    • Dipole-dipole interactions predominate
    • Reduced hydrogen bonding compared to protic media
    • Enhanced solvation of the polar functionalities

Thermodynamic Aspects of Hydrogen Bonding:

The hydrogen bonding capacity affects several thermodynamic properties:

  • Solution enthalpy: Strong hydrogen bonding contributes to negative solution enthalpies in polar solvents
  • Activity coefficients: Hydrogen bonding interactions influence deviation from ideal solution behavior
  • Vapor pressure: Enhanced intermolecular interactions reduce vapor pressure relative to non-hydrogen bonding analogs

Comparative Analysis:

Relative to 2,2-difluoroethanol, the cyclopropyl-substituted analog is expected to show:

  • Similar hydrogen bond donor strength in extended conformations
  • Potentially reduced flexibility in hydrogen bonding arrangements due to steric constraints
  • Enhanced hydrophobic character from the cyclopropyl group, affecting overall solvation balance

Spectroscopic Evidence:

NMR studies of fluorinated alcohols in polar media demonstrate:

  • Chemical shift sensitivity of the hydroxyl proton to hydrogen bonding environment [5]
  • Fluorine NMR parameters that reflect electronic environment changes upon solvation [14]
  • Temperature-dependent behavior indicating hydrogen bond strength variations

The infrared spectroscopic signature of the O-H stretch provides direct evidence for hydrogen bonding capacity, with shifts to lower frequencies indicating stronger hydrogen bond formation [13].

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Dates

Last modified: 04-14-2024

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